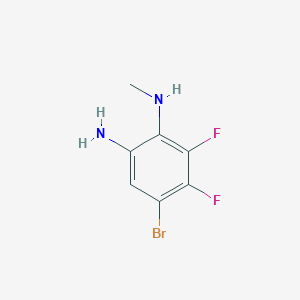

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

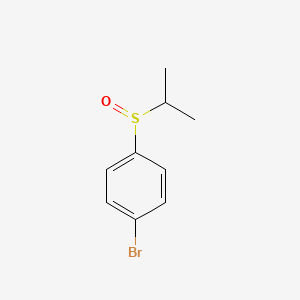

“4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine” is a chemical compound with the molecular formula C7H7BrF2N2. It has a molecular weight of 237.05 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrF2N2/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2,12H,11H2,1H3 . This code represents the compound’s molecular structure.Scientific Research Applications

Synthesis and Characterization

Researchers have explored methods for synthesizing compounds related to 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine. For instance, He-ping (2005) developed an economical method to synthesize 1-bromo-2,4-difluorobenzene, a related compound, with high yield and purity through the Schiemann reaction and bromination (Z. He-ping, 2005). Similarly, Choi et al. (2010) synthesized and characterized polyimides from triphenylamine-based diamine monomers with thiophene or trifluoromethyl side group, showcasing the utility of diamine monomers in polymer synthesis (J. Choi, Kun Cho, & T. Yoon, 2010).

Crystal Structure and Spectroscopic Investigations

Kargar et al. (2020) prepared a new Schiff base ligand from 4-methylbenzene-1,2-diamine, highlighting the application of diamine compounds in the synthesis of complex ligands. Their work included X-ray crystal structure analysis and spectroscopic investigations, revealing insights into the molecular structure of these compounds (H. Kargar et al., 2020).

Applications in Polymer Science

The study by Choi et al. (2010) also delved into the thermal, optical, and electrical properties of the synthesized polyimides, indicating the potential application of these compounds in materials science, particularly for properties like high thermal stability and unique optical emissions (J. Choi, Kun Cho, & T. Yoon, 2010).

Potential in Sensor Development

Soleymanpour et al. (2006) investigated the complexation of a synthesized diamine with different ions, particularly noting its interaction with Be2+ ion. This study suggests the potential of diamines in developing sensitive and selective sensors for ion detection (Ahmad Soleymanpour, N. A. Rad, & K. Niknam, 2006).

Chemical Transformations and Functionalization

A study by Geiger and Parsons (2014) on 4-nitrobenzene-1,2-diamine and its hydrohalide salts provides insights into the hydrogen bonding and chemical behavior of such compounds, potentially guiding their functionalization in various chemical processes (D. Geiger & D. Parsons, 2014).

Bioactivity and Drug Discovery

Finally, the work by Nur Güven Kuzey et al. (2020) on the synthesis and biological activity studies of bromobenzyldiamines suggests the relevance of such compounds in bioactivity analysis and potential applications in drug discovery (Nur Güven Kuzey et al., 2020).

properties

IUPAC Name |

5-bromo-3,4-difluoro-2-N-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQHTXCGSHNVFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1N)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743032 |

Source

|

| Record name | 5-Bromo-3,4-difluoro-N~2~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1381944-38-2 |

Source

|

| Record name | 5-Bromo-3,4-difluoro-N~2~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)

![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)

![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)

![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)